molecular formula C9H19N3O3S B6011375 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide

Cat. No. B6011375
M. Wt: 249.33 g/mol
InChI Key: WBVBTFANQIMEQN-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide, also known as DMAP, is a chemical compound that has been widely used in scientific research. DMAP is a tertiary amine that contains a piperidine ring and a sulfonyl group, making it a versatile molecule that can be utilized in a variety of applications.

Mechanism of Action

The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is not fully understood, but it is thought to act as a nucleophilic catalyst in organic reactions. 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide contains a lone pair of electrons on the nitrogen atom, which can react with electrophilic species such as carboxylic acids and amides. In addition, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In animal studies, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to improve cognitive function and reduce inflammation in the brain. However, the effects of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide on human health are not well understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent that can be used in a variety of reactions. In addition, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is stable under a wide range of conditions and can be stored for long periods of time. However, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has several limitations, including its potential toxicity and its limited solubility in aqueous solutions. Care should be taken when handling 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide, and appropriate safety precautions should be followed.

Future Directions

There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide. One area of interest is the development of new synthetic methods that utilize 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide as a catalyst. In addition, further studies are needed to determine the safety and efficacy of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide as a potential drug candidate. Finally, the development of new applications for 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide in fields such as materials science and nanotechnology could lead to new discoveries and innovations.

Synthesis Methods

1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide can be synthesized by reacting dimethylamine with piperidine-3-carboxylic acid, followed by the addition of sulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization. The yield of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide can vary depending on the reaction conditions, but it is typically in the range of 60-80%.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is commonly used as a catalyst for esterification and amidation reactions. In catalysis, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is used as a co-catalyst in the synthesis of polyurethanes and other polymers. In medicinal chemistry, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been investigated as a potential drug candidate for a variety of diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3S/c1-10-9(13)8-5-4-6-12(7-8)16(14,15)11(2)3/h8H,4-7H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVBTFANQIMEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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